1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one
Description
1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Properties
CAS No. |
134520-75-5 |
|---|---|
Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
1-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C6H9N3OS/c1-5(10)3-11-6-8-7-4-9(6)2/h4H,3H2,1-2H3 |
InChI Key |
QDMAIZVLPCUFDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NN=CN1C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a suitable acylating agent such as propan-2-one. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like alkyl halides or aryl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and specificity. This interaction can lead to the inhibition of enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1,2,4-Triazole: A basic triazole ring structure without additional functional groups.
4-Methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of 1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one.
1,2,3-Triazole: An isomer of 1,2,4-triazole with different nitrogen atom positioning.
Uniqueness: this compound is unique due to the presence of both a triazole ring and a sulfanyl group, which confer distinct chemical and biological properties.
Biological Activity
1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one is a compound that belongs to the class of triazole derivatives, known for their diverse biological activities. The triazole ring structure is significant in medicinal chemistry due to its ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is . Its molecular structure features a triazole ring substituted with a sulfanyl group and a propanone moiety. The presence of sulfur in the structure enhances its reactivity and biological interactions.
Antimicrobial Activity
Triazole derivatives have demonstrated significant antimicrobial properties. Studies have shown that compounds with the triazole ring exhibit activity against a range of pathogens, including bacteria and fungi. For instance, this compound has been evaluated for its efficacy against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
Anticancer Activity
Research indicates that triazole derivatives can exhibit anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis. For example, studies have reported that certain triazole compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, the compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups.
Table 2: Cytotoxicity Data
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| HCT116 | 20 |
The biological activity of triazole derivatives is often attributed to their ability to interfere with key enzymatic pathways in pathogens and cancer cells. For instance:
- Enzyme Inhibition : Triazoles can inhibit enzymes such as cytochrome P450 enzymes in fungi, leading to disrupted ergosterol synthesis.
- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways via mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
